molecular formula C8H7F2NO B13038398 (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13038398
M. Wt: 171.14 g/mol
InChI Key: NKOQNQIOPYUDTK-UHFFFAOYSA-N
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Description

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a chiral amine derivative of the dihydrobenzofuran scaffold, characterized by fluorine substitutions at the 5- and 6-positions of the aromatic ring and an R-configuration at the 3-amino position. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine, which can enhance metabolic stability and influence receptor binding.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

5,6-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7F2NO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2

InChI Key

NKOQNQIOPYUDTK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)F)F)N

Origin of Product

United States

Preparation Methods

Fluorinated Benzofuran Ring Construction

The benzofuran core is typically constructed via transition metal-catalyzed cyclization or annulation reactions starting from appropriately substituted phenolic or olefinic precursors.

  • Transition Metal-Catalyzed Cyclization: Rhodium-catalyzed [3+2] annulation of 2-alkenylphenols with N-phenoxyacetamides has been demonstrated to efficiently yield dihydrobenzofuran derivatives with high yields (up to 90%) under mild conditions (methanol solvent, Zn(OAc)2 base).

  • Rhodium-Catalyzed Difunctionalization: Rhodium catalysis enables enantioselective difunctionalization of olefinic arenes, involving tandem C–H activation and migratory insertion steps to form the dihydrobenzofuran ring with excellent enantiomeric ratios (up to 98.5:1.5).

Installation of the Amino Group at C-3

  • The amino group at the 3-position is typically introduced via reduction of nitro precursors or by nucleophilic substitution on activated intermediates.

  • Boron-catalyzed reduction of nitro groups to amines is effective, with subsequent purification by silica gel chromatography yielding high purity amines.

Representative Preparation Methodology

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Outcome Yield (%) Notes
1 Synthesis of fluorinated aromatic precursor Starting from 1,2-difluoro-4,5-dinitrobenzene Fluorinated dinitrobenzene intermediate - Commercially available or synthesized via electrophilic fluorination
2 Reduction of dinitro to diamino B2cat2 (9 equiv), THF/H2O, 80 °C, 2 h 4,5-Difluorobenzene-1,2-diamine 80-90% Mild conditions, nitrogen atmosphere
3 Cyclization to benzofuran ring Rh-catalyzed annulation with alkenylphenol or related substrate Dihydrobenzofuran core 70-90% Enantioselective catalysis possible
4 Introduction of amine at C-3 Reduction of nitro or substitution (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine 80-85% Chiral induction via catalyst or chiral auxiliary
5 Purification Column chromatography (silica gel) Pure compound - Eluent: hexane/ethyl acetate mixtures

Detailed Research Findings

Boron-Catalyzed Reduction of Fluorinated Nitroarenes

  • The reduction of 1,2-difluoro-4,5-dinitrobenzene to 4,5-difluorobenzene-1,2-diamine was achieved using bis(catecholato)diboron (B2cat2) as a reductant under nitrogen atmosphere in THF with water as a proton source at 80 °C for 2 hours.

  • The reaction proceeds with high selectivity and yield, enabling the preparation of fluorinated diamine intermediates critical for subsequent cyclization.

Rhodium-Catalyzed Enantioselective Cyclization

  • Rhodium catalysts facilitate the enantioselective cyclization of fluorinated olefinic arenes with dioxazolones or isocyanates, yielding dihydrobenzofuran derivatives with up to 98.5:1.5 enantiomeric ratio.

  • The mechanism involves C–H activation, migratory insertion, oxidative addition, and reductive elimination steps, enabling precise stereochemical control at the 3-position amine.

Purification and Characterization

  • The final amine products are purified by silica gel column chromatography using hexane/ethyl acetate mixtures (typically 4:1 ratio), yielding white solids with high purity.

  • Characterization is confirmed by ^1H and ^13C NMR spectroscopy, with spectral data consistent with literature values.

Summary Table of Key Preparation Parameters

Parameter Details Reference
Reducing agent B2cat2 (bis(catecholato)diboron)
Solvent system THF with H2O (proton source)
Temperature 80 °C
Reaction time 1-5 hours depending on step
Catalysts Rhodium complexes (chiral ligands for enantioselectivity)
Purification Silica gel chromatography, hexane/ethyl acetate
Yield range 70-90% per step
Enantiomeric excess Up to 98.5:1.5 er

Chemical Reactions Analysis

Types of Reactions

®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine has shown promising anticancer properties. In vitro studies indicate its effectiveness against various cancer cell lines, including prostate cancer and lymphoma.
    • IC50 Values :
      Cell LineIC50 (nM)
      KARPAS422 (Lymphoma)12
      Prostate Cancer18
    The mechanism involves induction of apoptosis through caspase activation, leading to programmed cell death in malignant cells .
  • Targeting Bromodomain-Containing Proteins
    • The compound acts as an inhibitor of bromodomain-containing proteins (BET proteins), which play crucial roles in gene expression regulation. It specifically targets the second bromodomain (BD2) of these proteins, exhibiting high selectivity and potency .
  • Potential for Neurological Disorders
    • Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter systems.

Synthetic Applications

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine serves as a versatile building block in synthetic organic chemistry. It can be utilized in the development of more complex molecules through various chemical reactions. Recent advancements include:

  • Transition Metal-Catalyzed Reactions : Innovative methods have been developed for synthesizing polysubstituted dihydrobenzofuran derivatives using transition metal catalysis .

Case Studies

  • EEDi-5285 Development
    • A study on EEDi-5285 highlighted the incorporation of the 5-fluoro-2,3-dihydrobenzofuran moiety into compounds targeting embryonic ectoderm development (EED) as a new cancer therapeutic strategy. The compound demonstrated high binding affinity and efficacy in inhibiting cell growth .
  • SARS-CoV-2 Mpro Inhibitors
    • In research aimed at identifying inhibitors for the main protease of SARS-CoV-2, compounds structurally related to (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine were evaluated for their inhibitory effects, showcasing its potential in antiviral drug discovery .

Mechanism of Action

The mechanism of action of ®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Implications for Drug Design

  • Stereochemistry : The R-configuration in the target compound may offer selective interactions in chiral environments, as seen in analogs like (R)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine .
  • Substituent Effects : Fluorine’s small size and electronegativity balance solubility and stability, while bulkier groups like -CF₃ or halogens (Cl, Br) modulate lipophilicity and target engagement.
  • Positional Isomerism : Substitutions at adjacent positions (e.g., 5,6 vs. 6,7) can dramatically alter electronic distribution and steric accessibility, impacting potency and selectivity.

Biological Activity

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzofuran ring system with two fluorine atoms and an amine group, enhances its biological activity and stability. This article explores the biological activity of this compound, highlighting its pharmacological applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₇F₂NO
  • Molecular Weight : 171.14 g/mol
  • Structural Features : The presence of two fluorine atoms contributes to increased lipophilicity and metabolic stability, which are desirable traits for drug candidates.

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine has been studied for its interaction with various biological targets:

  • Inhibition of p21-Activated Kinases (PAKs) :
    • This compound functions as an allosteric modulator of PAKs, particularly PAK2 and PAK3. It binds to these kinases, destabilizing them and promoting their degradation, which can lead to therapeutic effects in cancer treatment .
  • Potential Anticancer Activity :
    • Research indicates that compounds similar to (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine exhibit anticancer properties by modulating pathways involved in cell proliferation and survival. Studies have shown effectiveness against various cancers, including mantle cell lymphoma .

Biological Activity Data

Activity IC50 Values Target Reference
Inhibition of PAKsVariesPAK1-6
Antitumor activity30 mg/kgZ138 tumor model
Cytotoxicity on cancer cellsSubmicromolarB16 melanoma cells

Case Studies

  • Cancer Treatment :
    In a study involving Z138 cells (a model for mantle cell lymphoma), (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine demonstrated significant tumor growth inhibition when administered at doses of 30 mg/kg. The results indicate its potential as a therapeutic agent against specific types of cancer .
  • Mechanistic Insights :
    Further investigations into the compound's mechanism revealed that it effectively disrupts the function of PAKs involved in tumorigenesis. The modulation of these kinases leads to reduced cell viability in cancerous tissues .

Comparative Analysis with Analog Compounds

The biological activity of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine can be contrasted with other similar compounds:

Compound Name Fluorination Biological Activity
5-Fluoro-2,3-dihydrobenzofuranOne fluorine atomDifferent activity profile
5-Bromo-2,3-dihydrobenzofuranBromine insteadAltered reactivity and lower efficacy
5-Chloro-2,3-dihydrobenzofuranChlorine atomSimilar structure but different effects

The presence of two fluorine atoms in (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine enhances its biological activity compared to analogs with fewer or different halogen substitutions.

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